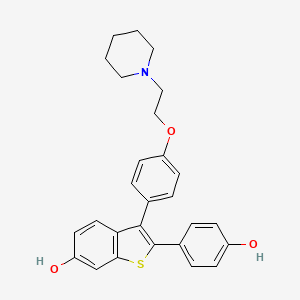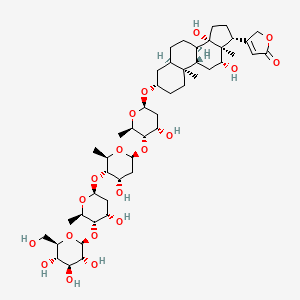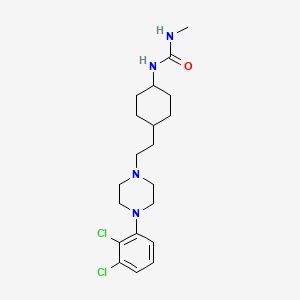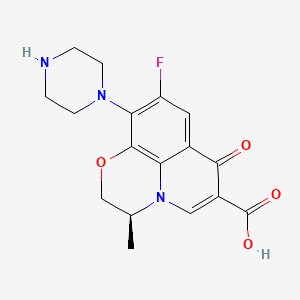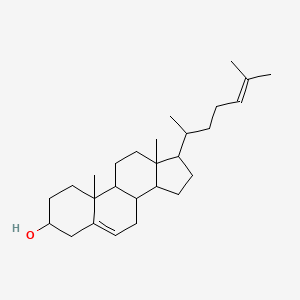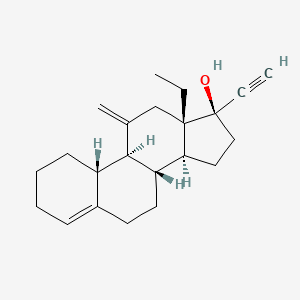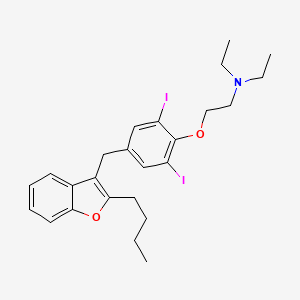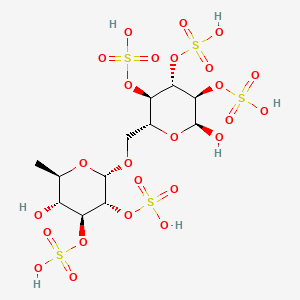
di-4-Anepps
説明
Di-4-ANEPPS is a voltage-sensitive dye used in membrane potential studies . It is a fast-response probe that operates by means of a change in its electronic structure, and consequently its fluorescence properties, in response to a change in the surrounding electric field .
Molecular Structure Analysis
Di-4-ANEPPS is a zwitterionic molecule . Its exact molecular structure is not provided in the searched resources.Chemical Reactions Analysis
Di-4-ANEPPS is non-fluorescent until bound to membranes . It exhibits changes in fluorescence in response to electrical potential changes in its environment . The magnitude of its potential-dependent fluorescence change is often small; fast-response probes typically show a 2-10% fluorescence change per 100 mV .Physical And Chemical Properties Analysis
Di-4-ANEPPS is soluble in ethanol, DMSO, and DMF . Its excitation and emission maxima bound to model phospholipid membranes are approximately 465/635 nm, but these spectral properties are highly dependent on the environment .科学的研究の応用
Cardiac Electrophysiology
Di-4-ANEPPS is commonly used in the field of cardiac electrophysiology . It has been shown to modulate electrical activity and the progress of myocardial ischemia in rabbit isolated hearts . The dye has been found to lead to only short-term sporadic prolongation of impulse conduction through atria and atrioventricular node . However, it significantly affects spontaneous heart rate and ventricular conduction .
Membrane Potential Measurement
Di-4-ANEPPS is used to measure changes in cell membrane potential . The dye fluoresces only when membrane bound, and changes in electrical potential cause an intramolecular charge transfer and blue-shift in the excitation spectra . This property makes it useful for detecting transient changes in membrane potential in excitable cells such as neurons and cardiac cells .
Plasma Membrane and Endocytosis Marker
Due to its binding properties, Di-4-ANEPPS can be used as a plasma membrane and endocytosis marker . It is quickly internalized by cells, making it primarily useful for short-term studies .
Fungal Pathogen Research
Di-4-ANEPPS has been used in research on the opportunistic fungal pathogen, Candida albicans . The dye measures changes in the cell membrane potential depending on the phases of growth and external factors regulating the potential . This makes it a good tool for fast measurement of the influence of amphipathic compounds on membrane potential .
Neurological Research
In the field of neurological research, Di-4-ANEPPS is used to detect transient changes in membrane potential in neurons . This allows researchers to study the electrical activity of neurons and how it changes in response to various stimuli .
Drug Discovery and Development
Di-4-ANEPPS can be used in drug discovery and development processes. Its ability to measure changes in membrane potential can be used to test the effects of new drugs on cellular activity .
作用機序
Target of Action
Di-4-ANEPPS is a voltage-sensitive dye that primarily targets the cell membrane . It is used to detect transient changes in membrane potential in excitable cells such as neurons and cardiac cells . The dye is non-fluorescent until bound to membranes .
Mode of Action
Di-4-ANEPPS operates by means of a change in its electronic structure, and consequently its fluorescence properties, in response to a change in the surrounding electric field . When the membrane potential changes, the fluorescence excitation intensity of the dye also changes . This allows Di-4-ANEPPS to detect fast and transient potential changes in cells .
Biochemical Pathways
Di-4-ANEPPS is involved in the detection of changes in membrane potential, which plays a central role in many physiological processes, including nerve-impulse propagation, muscle contraction, cell signaling, and ion-channel gating . The dye’s fluorescence properties change in response to electrical potential changes in their environment, providing an indirect method of detecting the translocation of ions across the membrane .
Pharmacokinetics
Di-4-ANEPPS is rapidly internalized by cells, making it primarily used for short-term experiments . It is soluble in ethanol, DMSO, and DMF . The dye is introduced into cells by direct addition of stock solution to cell culture medium, by using Pluronic™ F-127, or by retrograde labeling .
Result of Action
The use of Di-4-ANEPPS leads to the detection of submillisecond membrane potential changes . It allows reaching a time resolution better than 1 ms and exhibits changes in fluorescence of up to 10% per 100 mV . It is a common tool for mapping cardiac electrical activity .
Action Environment
The spectral properties of Di-4-ANEPPS are highly dependent on the environment . The dye’s fluorescence properties can change in response to the surrounding electric field . The fluorescence excitation/emission maxima of Di-4-ANEPPS bound to neuronal membranes are 475/617 nm . Both di-4-ANEPPS and di-8-ANEPPS respond to increases in membrane potential (hyperpolarization) with a decrease in fluorescence excited at approximately 440 nm and an increase in fluorescence excited at 530 nm . These spectral shifts permit the use of ratiometric methods to correlate the change in fluorescence signal with membrane potential .
将来の方向性
Di-4-ANEPPS is a common tool for mapping cardiac electrical activity . Future research may focus on calibrating di-4-ANEPPS in different lipid environments to better understand its fundamental voltage-sensing mechanism . Another potential direction is the use of di-4-ANEPPS in combination with optical mapping for ‘all-optical’ electrophysiology .
特性
IUPAC Name |
3-[4-[(E)-2-[6-(dibutylamino)naphthalen-2-yl]ethenyl]pyridin-1-ium-1-yl]propane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N2O3S/c1-3-5-17-30(18-6-4-2)28-13-12-26-22-25(10-11-27(26)23-28)9-8-24-14-19-29(20-15-24)16-7-21-34(31,32)33/h8-15,19-20,22-23H,3-7,16-18,21H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPJROQJVSPKCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C1=CC2=C(C=C1)C=C(C=C2)C=CC3=CC=[N+](C=C3)CCCS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN(CCCC)C1=CC2=C(C=C1)C=C(C=C2)/C=C/C3=CC=[N+](C=C3)CCCS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
di-4-Anepps | |
CAS RN |
90134-00-2 | |
| Record name | 1-(3-Sulfonatopropyl)-4-(beta)(2-(di-n-butylamino)-6-naphthylvinyl)pyridinium betaine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090134002 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



